molecular formula C7H8O2 B3356423 4-Ethylfuran-2-carbaldehyde CAS No. 66414-02-6

4-Ethylfuran-2-carbaldehyde

Cat. No.: B3356423
CAS No.: 66414-02-6
M. Wt: 124.14 g/mol
InChI Key: KYOQLZOZPDVYCB-UHFFFAOYSA-N
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Description

4-Ethylfuran-2-carbaldehyde is a heterocyclic aldehyde featuring a furan ring substituted with an ethyl group at the 4-position and an aldehyde functional group at the 2-position. Furan-2-carbaldehyde derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as intermediates in complex reactions .

Properties

IUPAC Name

4-ethylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6-3-7(4-8)9-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOQLZOZPDVYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619727
Record name 4-Ethylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66414-02-6
Record name 4-Ethylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylfuran-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 4-ethylfuran using an oxidizing agent such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction typically proceeds under mild conditions, yielding the desired aldehyde as the primary product.

Another method involves the Vilsmeier-Haack reaction, where 4-ethylfuran is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction forms an intermediate iminium ion, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 4-ethylfuran using metal catalysts such as palladium or platinum. These catalysts facilitate the selective oxidation of the furan ring, resulting in high yields of the aldehyde. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl group or the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: 4-Ethylfuran-2-carboxylic acid.

    Reduction: 4-Ethylfuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

4-Ethylfuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of more complex molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving furan derivatives and in the development of bioactive compounds.

    Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-ethylfuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Ethylfuran-2-carbaldehyde with key analogs reported in the provided evidence:

Compound Name Substituent Position(s) Molecular Formula Key Features/Applications Reference
This compound 4-Ethyl, 2-CHO C₇H₈O₂ Hypothesized intermediate for organic synthesis; steric/electronic effects from ethyl group influence reactivity. N/A
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 5-(Aryl), 2-CHO C₁₁H₇BrF₃O₂ Used in medicinal chemistry and material science; halogen substituents enhance electrophilic reactivity .
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde 5-(Aryl), 2-CHO C₁₂H₉NO₄ Nitro group confers electron-withdrawing effects; potential in agrochemicals or dyes .
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde 5-(Aryl), 2-CHO C₁₂H₁₀ClO₂ Pharmaceutical intermediate; chloro and methyl groups modify lipophilicity .
Furan-2-carbaldehyde 2-CHO C₅H₄O₂ Parent compound; undergoes bromination at 4/5 positions depending on conditions .

Reactivity and Substituent Effects

  • Electrophilic Substitution: In furan-2-carbaldehyde, the aldehyde group deactivates the ring, directing electrophiles to the 4- and 5-positions. By contrast, bromination of furan-2-carbaldehyde in the presence of AlCl₃ yields 4,5-dibromo derivatives, while solvent choice (e.g., 1,2-dichloroethane) alters regioselectivity .

Physicochemical Properties

  • Electronic Effects : Ethyl is an electron-donating group, which may stabilize the furan ring against electrophilic attack compared to electron-withdrawing groups (e.g., nitro in ).

Biological Activity

4-Ethylfuran-2-carbaldehyde is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

This compound is an aromatic aldehyde with the molecular formula C8_{8}H8_{8}O. Its structure is characterized by a furan ring substituted with an ethyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.

1. Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits significant antiproliferative activity, particularly against human leukemia cells (K562). In vitro assays indicated that it induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

  • Table 1: Cytotoxicity of this compound
Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25ROS generation, mitochondrial dysfunction
A549 (Lung Cancer)30Apoptosis via caspase activation
HeLa (Cervical)28Induction of oxidative stress

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrates moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential use as a natural antimicrobial agent.

  • Table 2: Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Bacillus subtilis16Strong

The mechanisms through which this compound exerts its biological effects are primarily linked to oxidative stress pathways. The compound has been shown to increase ROS levels in cells, leading to cellular damage and apoptosis. The activation of caspases, particularly caspases 3 and 7, has been identified as a critical step in the apoptotic process induced by this compound.

Case Studies

Case Study 1: Anticancer Effects on K562 Cells
A study conducted on K562 cells revealed that treatment with this compound resulted in a significant increase in apoptosis markers after 48 hours of exposure. The increase in caspase activity was noted to be approximately 2.31-fold compared to untreated controls, indicating strong pro-apoptotic effects.

Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties, this compound was tested against clinical strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as a natural antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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